Benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Overview
Description
Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H14N2O3 . It is also known as CBZ-piperidine. It is used as a drug intermediate in the pharmaceutical industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O3/c16-8-6-13-10-17(9-7-14(13)18)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-7,9-11H2 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder . Its molecular weight is 258.27 g/mol. More detailed physical and chemical properties are not available in the resources I found.Scientific Research Applications
Antimicrobial Applications
Cyanobacterial compounds, including those with cyano and carboxylate groups, have been identified for their significant antimicrobial activities against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. These compounds span a variety of chemical classes and have been the subject of increasing interest for developing new antimicrobials from non-conventional sources (Swain, Paidesetty, & Padhy, 2017).
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamides (BTAs) and related structures, by virtue of their simple structure and supramolecular self-assembly capabilities, offer a wide range of applications from nanotechnology to polymer processing and biomedical applications. These compounds demonstrate how structural components similar to Benzyl 3-cyano-4-oxopiperidine-1-carboxylate could be utilized in creating nanometer-sized rod-like structures stabilized by hydrogen bonding, highlighting their potential in material science (Cantekin, de Greef, & Palmans, 2012).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives, which share structural features with this compound, has revealed their potential as antioxidant and anti-inflammatory agents. This suggests that this compound, through its structural attributes, could be explored for similar bioactivities, offering a template for the development of new therapeutic agents (Raut et al., 2020).
Biocatalyst Inhibition
Carboxylic acids, including derivatives similar to this compound, have been studied for their role as biocatalyst inhibitors. These compounds can inhibit microbial growth at concentrations below desired yield and titer, demonstrating their potency as microbial inhibitors. This aspect is crucial for understanding their interaction with microbial systems and potential application in controlling microbial growth (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
While specific safety and hazard information for Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is not available, general safety measures for handling chemical substances should be followed. These include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Properties
IUPAC Name |
benzyl 3-cyano-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-8-12-9-16(7-6-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBPQWPPJBSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)C#N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661571 | |
Record name | Benzyl 3-cyano-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916423-53-5 | |
Record name | Benzyl 3-cyano-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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